molecular formula C21H18N4O2 B11109992 N'-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11109992
M. Wt: 358.4 g/mol
InChI Key: ZLGMZYHLLZRALL-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 2-(naphthalen-2-yl)hydrazinecarboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, hydrazine derivatives, and oxo compounds .

Scientific Research Applications

N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific structural features, including the presence of both indole and naphthalene moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C21H18N4O2/c1-25-18-9-5-4-8-17(18)20(21(25)27)24-23-19(26)13-22-16-11-10-14-6-2-3-7-15(14)12-16/h2-12,22,27H,13H2,1H3

InChI Key

ZLGMZYHLLZRALL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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